Moricizine, also known as Ethmozine, is a pharmaceutical compound classified as an antiarrhythmic agent primarily used for the treatment of ventricular arrhythmias. It is categorized under the Vaughan Williams classification as a Class I antiarrhythmic, exhibiting properties of Class IA, IB, and IC agents, though it does not distinctly belong to any of these subclasses. Moricizine functions by inhibiting sodium channels in myocardial cells, thereby affecting cardiac action potentials and refractory periods .
Moricizine is synthesized from phenothiazine derivatives and is recognized for its role in cardiac therapy. It was initially approved for clinical use but was withdrawn from the market in 2007 due to commercial reasons despite its efficacy . The compound falls under several classifications, including antiarrhythmic agents, central nervous system depressants, and sodium channel blockers .
The synthesis of Moricizine involves several critical steps:
Industrial production follows similar routes but optimizes conditions for higher yield and purity, often utilizing deuterated reagents for isotopic labeling in research applications.
Moricizine has the molecular formula and a molecular weight of approximately 427.52 g/mol. The structure comprises a phenothiazine moiety linked to a morpholine group via a propionyl chain. Its IUPAC name is [10-(3-morpholin-4-yl-propionyl)-10H-phenothiazin-2-yl]-carbamic acid ethyl ester .
Moricizine can undergo various chemical reactions:
The products formed from these reactions depend on specific reagents and conditions. For instance:
Moricizine acts primarily by inhibiting the rapid inward sodium current across myocardial cell membranes. This inhibition affects the depolarization phase of action potentials, leading to a decrease in excitability and conduction velocity in cardiac tissues. The drug's pharmacokinetics include significant first-pass metabolism, resulting in an absolute bioavailability of approximately 34–38% .
Moricizine has been primarily utilized in clinical settings for managing serious ventricular arrhythmias. Its effectiveness in suppressing premature ventricular contractions has been documented in various studies, although it has been found slightly less effective than other antiarrhythmics like encainide or flecainide . Despite its withdrawal from the market due to safety concerns highlighted in trials such as the Cardiac Arrhythmia Suppression Trial (CAST), it remains a compound of interest in pharmacological research for its unique properties as a sodium channel blocker .
Moricizine (Ethyl D5) is a deuterated derivative of the antiarrhythmic agent moricizine, where five hydrogen atoms (H) in the ethyl carbamate moiety (–OCH₂CH₃) are replaced by deuterium (D), yielding the –OCD₂CD₃ group. This strategic deuteration preserves the core phenothiazine structure—a tricyclic system comprising two benzene rings fused to a central thiazine ring—while modifying the pharmacokinetic properties of the parent compound. The molecular formula of the deuterated variant is C₂₂H₂₀D₅N₃O₄S, with a molecular mass of 432.55 g·mol⁻¹ (compared to 427.52 g·mol⁻¹ for non-deuterated moricizine) [3] [9].
The isotopic labeling pattern specifically targets the ethyl group to influence metabolic pathways. In non-deuterated moricizine, oxidative metabolism via hepatic cytochrome P450 enzymes occurs at the ethyl terminus, forming hydroxy and carboxyl metabolites. Deuterating these positions introduces a kinetic isotope effect (KIE), which slows the rate of C–H (now C–D) bond cleavage due to deuterium's higher atomic mass and stronger bond energy [3] [6]. While the search results describe a morpholino-d₈ variant (deuteration at all eight positions of the morpholine ring), Ethyl D5 exemplifies site-selective deuteration focused on a metabolically vulnerable region [6].
Table 1: Isotopic Labeling Patterns in Moricizine Derivatives
Compound | Deuteration Sites | Molecular Formula | Molecular Mass (g·mol⁻¹) |
---|---|---|---|
Moricizine (non-deut) | None | C₂₂H₂₅N₃O₄S | 427.52 |
Ethyl D5 | Ethyl group (–OCD₂CD₃) | C₂₂H₂₀D₅N₃O₄S | 432.55 |
Morpholino-d₈ variant* | All positions in morpholine ring | C₂₂H₁₇D₈N₃O₄S·HCl | 468.06 (HCl salt) |
*Described in Sigma-Aldrich catalog as a reference standard for mass spectrometry [6].
The IUPAC name for non-deuterated moricizine is ethyl [10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-2-yl]carbamate [4] [9]. For the Ethyl D5 derivative, this name adapts to:
ethyl-d₅ [10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-2-yl]carbamate or systematically:(1,1,2,2,2-pentadeuterioethyl) N-{10-[3-(morpholin-4-yl)propanoyl]phenothiazin-2-yl}carbamate [6] [9].
Moricizine lacks chiral centers in its structure; its core consists of planar phenothiazine and morpholine rings connected by a flexible propanoyl linker. Consequently, stereoisomerism is not a factor in its activity or deuterated variants. The carbamate nitrogen and morpholine nitrogen are both sp²-hybridized, contributing to the molecule's planar conformation in regions critical for sodium channel binding [3] [9]. The SMILES notation for Ethyl D5 is O=C(OC([2H])([2H])C([2H])([2H])[2H])NC1=CC2=C(SC3=CC=CC=C3N2C(=O)CCN4CCOCC4)C=C1, reflecting deuterium substitutions [6] [9].
Deuteration minimally alters moricizine's intrinsic physicochemical properties but significantly impacts behaviors critical to drug performance:
Table 2: Key Physicochemical Properties of Moricizine vs. Deuterated Analogues
Property | Non-Deuterated Moricizine | Ethyl D5 (Theoretical) | Notes |
---|---|---|---|
Aqueous Solubility | 0.457 mg/L (25°C) | Comparable | pH-dependent; complexable [7] |
log P | 2.98 (experimental) | ~3.0 | Minimal deuterium effect [3] |
Protein Binding | 95% | Unchanged | High affinity for albumin [3] |
Melting Point | 156–157°C (dec.) | Slight increase possible | Deuterium stabilizes C–D bonds [3] [8] |
Deuteration at the ethyl group directly impacts metabolic stability:
Table 3: Metabolic Properties Influenced by Deuteration
Process | Non-Deuterated Moricizine | Ethyl D5 Impact | Mechanism |
---|---|---|---|
Oxidative Metabolism | High (CYP-mediated) | Reduced rate | KIE slows C–H bond cleavage [3] |
Metabolite Profile | 26+ metabolites | Fewer early-phase metabolites | Delayed ethyl group oxidation |
Autoinduction | Yes (CYP induction) | Potentially attenuated | Reduced substrate flux |
CAS No.: 62968-45-0
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 1356964-77-6
CAS No.:
CAS No.: